4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a morpholine ring attached to a chlorinated and nitrated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine typically involves a multi-step process. One common method includes the following steps:
Nitration of 4-methylpyridine: The starting material, 4-methylpyridine, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Chlorination: The nitrated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Morpholine Substitution: The final step involves the substitution of the chlorine atom with a morpholine ring. .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Morpholine, sodium hydride, potassium carbonate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed by the oxidation of the methyl group.
Substituted Morpholines: Formed by nucleophilic substitution reactions
Scientific Research Applications
4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting protein kinases and other enzymes.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving nitropyridine derivatives.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The nitro and chloro groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another nitropyridine derivative with similar structural features.
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: A compound with a similar pyridine core but different substituents.
Uniqueness
4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine is unique due to its combination of a morpholine ring with a chlorinated and nitrated pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C10H12ClN3O3 |
---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
4-(6-chloro-4-methyl-3-nitropyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H12ClN3O3/c1-7-6-8(11)12-10(9(7)14(15)16)13-2-4-17-5-3-13/h6H,2-5H2,1H3 |
InChI Key |
XELZEKNBMZWNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N2CCOCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.